Laminaripentaose

描述

The exact mass of the compound this compound is 828.27468176 g/mol and the complexity rating of the compound is 1210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQINGLDFWYORW-IMLBFRLQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](OC([C@@H]5O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Laminaripentaose: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of laminaripentaose, a β-glucan oligosaccharide of significant interest in various research and development fields. The document details its chemical structure, physicochemical properties, methods for its production and characterization, and current knowledge of its biological activities.

Chemical Structure and Physicochemical Properties

This compound is an oligosaccharide consisting of five glucose units linked by β-1,3-glycosidic bonds. Its chemical structure is fundamental to its biological function and physicochemical characteristics.

Chemical Structure

The structure of this compound is a linear chain of five D-glucose molecules. The linkage between each glucose monomer is a β-1,3-glycosidic bond.

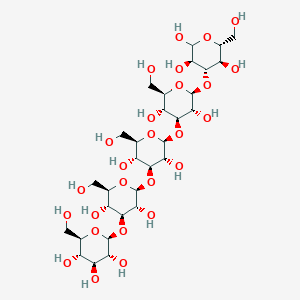

Caption: Linear structure of this compound with β-1,3-glycosidic linkages.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is typically available as a powder for research purposes.[1]

| Property | Value | Reference |

| Molecular Formula | C30H52O26 | [2] |

| Molecular Weight | 828.72 g/mol | [2] |

| Physical Form | Powder | [1] |

| Purity | >85% or >90% (commercial preparations) | [3] |

| Storage | 2°C - 8°C or below -10°C | [2] |

| Solubility | Soluble | [2] |

Production, Purification, and Characterization

This compound is typically produced by the enzymatic or chemical hydrolysis of β-1,3-glucans, such as laminaran (B1674438), followed by purification and characterization using various analytical techniques.

Production and Purification Workflow

The general workflow for producing and purifying this compound involves the hydrolysis of a polysaccharide source, followed by chromatographic separation to isolate the desired oligosaccharide.

Caption: Workflow for the production, purification, and characterization of this compound.

Experimental Protocols

This compound can be produced by the enzymatic hydrolysis of laminaran, a β-1,3-glucan from brown algae.[4][5] A key enzyme in this process is this compound-producing β-1,3-glucanase (LPHase).[4]

-

Substrate Preparation : Prepare a solution of laminaran in an appropriate buffer (e.g., 20 mM acetate (B1210297) buffer, pH 5.8).[4]

-

Enzymatic Reaction : Add a purified this compound-producing β-1,3-glucanase to the laminaran solution.[4]

-

Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for the hydrolysis of the polysaccharide into oligosaccharides.[4]

-

Reaction Termination : Stop the reaction, for example, by boiling the mixture.[6]

-

Analysis of Products : The resulting mixture of oligosaccharides can be analyzed to confirm the presence of this compound.[4]

HPLC is a standard method for the purification of oligosaccharides like this compound from a mixture.

-

Column : A TSK gel Amide 80 column (or similar) is suitable for size-fractionation of oligosaccharides.

-

Mobile Phase : A common mobile phase is a mixture of ammonium (B1175870) formate (B1220265) buffer (e.g., 50 mM, pH 4.4) and acetonitrile.

-

Elution : The oligosaccharides are eluted from the column, with larger molecules generally eluting earlier.

-

Fraction Collection : Fractions corresponding to the elution time of this compound are collected.

-

Further Purification : If necessary, a second dimension of purification, such as reversed-phase HPLC, can be employed to separate isomers.

Mass Spectrometry (MS) Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the purified oligosaccharide and confirm its identity as this compound.

-

Sample Preparation : The purified this compound sample is co-crystallized with a matrix material (e.g., 2,5-dihydroxybenzoic acid) on a target plate.

-

Analysis : The sample is irradiated with a laser, and the time-of-flight of the resulting ions is measured to determine their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for the detailed structural elucidation of oligosaccharides, including the confirmation of glycosidic linkages and anomeric configurations.[7]

-

Sample Preparation : The purified this compound is lyophilized to remove any residual salts and then dissolved in deuterium (B1214612) oxide (D2O).[7]

-

1D ¹H-NMR : A one-dimensional proton NMR spectrum is acquired to identify the anomeric protons and determine their chemical shifts and coupling constants, which provides information about the anomeric configuration (α or β).[7]

-

2D NMR : For more detailed structural information, two-dimensional NMR experiments such as COSY, TOCSY, and NOESY can be performed to establish the complete proton and carbon assignments and confirm the β-1,3 linkages.[7]

Biological Activities and Potential Applications

While research on the specific biological activities of purified this compound is ongoing, studies on laminarin-derived oligosaccharides, which include this compound, have revealed several promising bioactivities.

Immunomodulatory and Anti-Apoptotic Effects

Laminarin oligosaccharides, predominantly composed of di- and penta-oligosaccharides, have been shown to exhibit anti-apoptotic activity in mouse thymocytes.[8] These oligosaccharides suppressed apoptotic cell death and extended cell survival in culture.[8] Gene expression analysis indicated that these effects might be due to the induction of genes related to the immune response and the reduction of proteins involved in apoptotic cell death, suggesting immunomodulatory potential.[8]

Antioxidant Activity

Oligosaccharides derived from laminaran have demonstrated antioxidant properties.[5] They have been shown to scavenge free radicals, which can help mitigate oxidative stress and protect against cellular damage.[5][9] This antioxidant capacity is a key area of interest for the development of functional foods and nutraceuticals.[5]

Prebiotic Effects

Laminaran oligosaccharides have also been shown to have a prebiotic effect by promoting the growth of beneficial gut bacteria such as Bifidobacterium adolescentis and Lactobacillus plantarum.[5] This suggests a potential role for this compound in modulating the gut microbiota and promoting gut health.

Antifungal Activity

An endo-β-1,3-glucanase that produces D-laminaripentaose has been shown to have antifungal activity against Candida albicans.[6] While this activity is attributed to the enzyme, it highlights a potential application for this compound-producing systems in antifungal therapies.

Conclusion

This compound is a well-defined β-glucan oligosaccharide with significant potential in the fields of immunology, nutrition, and drug development. Advances in enzymatic production and analytical techniques have made it more accessible for research. Future studies are likely to further elucidate its specific biological mechanisms and explore its therapeutic and nutraceutical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this promising biomolecule.

References

- 1. a-matrix.ng [a-matrix.ng]

- 2. This compound | 23743-55-7 | OL01703 | Biosynth [biosynth.com]

- 3. This compound Oligosaccharide | Megazyme [megazyme.com]

- 4. Structure, Mechanistic Action, and Essential Residues of a GH-64 Enzyme, this compound-producing β-1,3-Glucanase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Anti-Fungal d-Laminaripentaose-Releasing Endo-β-1,3-glucanase with a RICIN-like Domain from Cellulosimicrobium funkei HY-13 [mdpi.com]

- 7. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anti-apoptotic activity of laminarin polysaccharides and their enzymatically hydrolyzed oligosaccharides from Laminaria japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Laminaripentaose: A Technical Guide for Researchers

This guide provides an in-depth overview of the physicochemical properties, experimental protocols related to its production and analysis, and the biological signaling pathways it may influence. Designed for researchers, scientists, and drug development professionals, this document consolidates key technical information on Laminaripentaose.

Core Data Summary

This compound is a β-glucan oligosaccharide consisting of five glucose units linked by β-1,3-glycosidic bonds. Its molecular characteristics are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C30H52O26 | |

| Molecular Weight | 828.72 g/mol | |

| CAS Number | 23743-55-7 | |

| Appearance | White to off-white powder | |

| Purity | Typically >85-90% for commercial preparations | |

| Solubility | Soluble in water | |

| Storage | Long-term storage is recommended at 4°C or below -10°C. |

Experimental Protocols

The primary method for producing this compound is through the enzymatic hydrolysis of β-1,3-glucans, such as laminarin, pachyman, or curdlan. This process utilizes specific endo-β-1,3-glucanases that yield this compound as a major product.

Enzymatic Production of this compound from Laminarin

This protocol describes the generation, purification, and characterization of this compound from the polysaccharide laminarin.

1. Enzymatic Hydrolysis:

-

Substrate Preparation: Prepare a solution of laminarin (from Laminaria digitata) at a concentration of 10 mg/mL in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

-

Enzyme Addition: Add a purified endo-β-1,3-glucanase known to produce this compound (e.g., from Trichoderma sp. or Penicillium sp.) to the laminarin solution. The optimal enzyme concentration should be determined empirically but can start at approximately 0.1 µg of purified enzyme per 10 mg of substrate.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-70°C) for a predetermined time (e.g., 1-24 hours). The reaction time can be optimized to maximize the yield of this compound.

-

Reaction Termination: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

2. Purification of this compound:

-

Initial Filtration: Centrifuge the reaction mixture to pellet any insoluble material and collect the supernatant.

-

Size-Exclusion Chromatography (SEC): The supernatant containing a mixture of oligosaccharides is concentrated and then fractionated using a Bio-Gel P-2 column or a similar size-exclusion resin.

-

Elute the column with deionized water at a constant flow rate (e.g., 0.5 mL/min).

-

Collect fractions and monitor the carbohydrate content of each fraction using a suitable assay (e.g., the phenol-sulfuric acid method).

-

-

Fraction Pooling: Pool the fractions corresponding to the elution volume of this compound.

3. Characterization and Analysis:

-

Thin-Layer Chromatography (TLC): Analyze the purified fractions by TLC on silica (B1680970) gel plates to assess purity and compare with a this compound standard.

-

Develop the TLC plate in a solvent system such as butanol:ethanol (B145695):water (5:3:2, v/v/v).

-

Visualize the spots by spraying with a reagent like 50% sulfuric acid in ethanol followed by heating.

-

-

Mass Spectrometry (MS): Confirm the molecular weight of the purified product using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The precise structure and linkage of the glucose units can be confirmed using 1D (¹H and ¹³C) and 2D NMR spectroscopy.

Biological Signaling Pathways

While a specific signaling pathway for this compound is not extensively documented, as a β-glucan oligosaccharide, it is expected to be recognized by pattern recognition receptors (PRRs) in both plants and animals, leading to the activation of innate immune responses.

β-Glucan-Induced Immune Signaling

The following diagram illustrates a generalized signaling pathway initiated by the recognition of β-glucans in mammalian immune cells, such as macrophages and dendritic cells.

Caption: Generalized β-glucan signaling pathway in immune cells.

This pathway highlights the recognition of β-glucans by the Dectin-1 receptor, leading to the activation of downstream kinases like Syk. This, in turn, activates transcription factors such as MAPKs and NF-κB, culminating in the expression of pro-inflammatory cytokines that orchestrate an immune response. In plants, β-glucan oligosaccharides can act as microbe-associated molecular patterns (MAMPs), triggering defense responses that include the production of phytoalexins and pathogenesis-related (PR) proteins.

Laminaripentaose: A Potent Elicitor of Plant Defense Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Concepts: Laminaripentaose as a Microbe-Associated Molecular Pattern (MAMP)

This compound, a linear β-1,3-glucan oligosaccharide with a degree of polymerization of five, is a potent elicitor of plant defense responses. It represents the minimal structural unit of laminarin, a storage polysaccharide found in brown algae, that can trigger a plant's innate immune system.[1][2] Recognized as a Microbe-Associated Molecular Pattern (MAMP), this compound mimics the presence of fungal or oomycete pathogens, which possess β-1,3-glucans in their cell walls, thereby activating a cascade of defense mechanisms known as PAMP-Triggered Immunity (PTI).[3]

Upon perception by the plant, this compound initiates a series of rapid and coordinated defense responses, including:

-

Production of Reactive Oxygen Species (ROS): A rapid, transient "oxidative burst" of molecules like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) acts as a direct antimicrobial agent and a secondary signal to activate further defenses.[4][5]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: These signaling pathways are crucial for transducing the elicitor signal from the cell surface to the nucleus, leading to the activation of defense-related genes.[6][7]

-

Phytoalexin Accumulation: The synthesis and accumulation of low molecular weight antimicrobial compounds, such as capsidiol (B150007) in tobacco or camalexin (B168466) in Arabidopsis, which inhibit the growth of invading pathogens.[2][8]

-

Callose Deposition: The reinforcement of the plant cell wall through the deposition of callose, a β-1,3-glucan polymer, at the site of potential pathogen entry. This serves as a physical barrier to impede pathogen ingress.[9][10]

-

Induction of Pathogenesis-Related (PR) Proteins: The expression of a suite of proteins with antimicrobial activities, including β-1,3-glucanases and chitinases.[11]

The ability of this compound to induce a broad spectrum of defense responses makes it a valuable tool for studying plant immunity and a potential candidate for the development of novel plant protection agents.

Data Presentation: Quantitative Effects of β-1,3-Glucan Elicitors

While specific dose-response data for this compound is limited in publicly available literature, studies on its parent polymer, laminarin, provide valuable insights into the concentrations required to elicit key defense responses. The following tables summarize this quantitative data. It is important to note that as the minimal active component, this compound is expected to be active at concentrations equal to or lower than those of laminarin on a molar basis.

Table 1: Concentration-Dependent Induction of Defense Markers by Laminarin in Tobacco cv. BY Cells

| Defense Marker | Elicitor Concentration (µg/mL) | Relative Induction (%) |

| PAL Activity | 2 | ~20 |

| 10 | ~50 | |

| 50 | ~80 | |

| 200 | 100 | |

| SA Accumulation | 10 | ~5 |

| 50 | ~60 | |

| 200 | 100 | |

| LOX Activity | 10 | ~10 |

| 50 | ~70 | |

| 200 | 100 |

Data adapted from Klarzynski et al. (2000).[2] The values are presented as a percentage of the maximal induction observed at a saturating concentration of 200 µg/mL.

Table 2: Elicitor Activity of Laminarin Oligomers on Phenylalanine Ammonia-Lyase (PAL) Activity in Tobacco Cells

| Glucan Fraction | Concentration (µg/mL) | PAL Activity (Relative to Laminarin) |

| Laminarin | 50 | 100% |

| This compound | 50 | Potent Elicitor |

| Laminaritriose | 50 | Inactive |

| Laminaribiose | 50 | Inactive |

Based on findings from Klarzynski et al. (2000), which identified this compound as the smallest active linear β-1,3-glucan.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the elicitor activity of this compound.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the activity of PAL, a key enzyme in the phenylpropanoid pathway which leads to the synthesis of phytoalexins and other defense compounds.

a. Plant Material and Elicitor Treatment:

-

Use suspension-cultured plant cells (e.g., tobacco cv. BY-2) maintained in a suitable growth medium.

-

Treat the cell suspension with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM).

-

Incubate the treated cells for a specific time course (e.g., 0, 4, 8, 12, 24 hours).

b. Protein Extraction:

-

Harvest cells by vacuum filtration.

-

Freeze the cells in liquid nitrogen and grind to a fine powder.

-

Resuspend the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol (B42355) and polyvinylpyrrolidone).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

c. Enzyme Assay:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

Initiate the reaction by adding the crude protein extract to the reaction mixture.

-

Incubate at 40°C for 1 hour.

-

Stop the reaction by adding 6 M HCl.

-

Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using a spectrophotometer.

-

Calculate PAL activity based on the change in absorbance and normalize to the total protein concentration, determined by a standard method such as the Bradford assay.

Reactive Oxygen Species (ROS) Burst Assay

This luminol-based chemiluminescence assay quantifies the production of extracellular ROS.

a. Plant Material and Elicitor Treatment:

-

Use leaf discs (e.g., from 4-week-old Arabidopsis thaliana plants).

-

Float the leaf discs in a 96-well white microplate containing sterile water overnight.

-

Replace the water with a reaction solution containing luminol (B1675438) (e.g., 100 µM) and horseradish peroxidase (e.g., 20 µg/mL).

-

Add this compound to the desired final concentration (e.g., 100 µM).

b. Measurement:

-

Immediately place the microplate into a luminometer.

-

Measure luminescence at regular intervals (e.g., every 2 minutes) for a duration of at least 60 minutes.

-

The integrated luminescence over time represents the total ROS production.

Callose Deposition Staining

This method uses aniline (B41778) blue staining to visualize callose deposits via fluorescence microscopy.

a. Plant Material and Elicitor Treatment:

-

Infiltrate plant leaves (e.g., Arabidopsis thaliana) with a solution of this compound (e.g., 100 µM) or a mock solution (water).

-

Allow the defense response to proceed for a set time (e.g., 12-24 hours).

b. Staining Procedure:

-

Excise the treated leaves and clear the chlorophyll (B73375) by incubating in an ethanol (B145695):acetic acid (3:1) solution overnight.

-

Rehydrate the leaves in a series of decreasing ethanol concentrations (e.g., 70%, 50%, 30%).

-

Wash the leaves with a phosphate (B84403) buffer (e.g., 150 mM K₂HPO₄, pH 9.5).

-

Stain the leaves in a solution of 0.01% (w/v) aniline blue in the same phosphate buffer for 2 hours in the dark.

-

Mount the stained leaves on a microscope slide in 50% glycerol.

c. Visualization and Quantification:

-

Observe the stained leaves using a fluorescence microscope with a UV filter (excitation ~365 nm, emission ~480 nm). Callose deposits will appear as bright yellow-green fluorescent spots.

-

Capture images and quantify the number and area of callose deposits using image analysis software such as ImageJ or Fiji.[10]

MAPK Phosphorylation Analysis

This Western blot protocol detects the activation of MAPKs through phosphorylation.

a. Plant Material and Elicitor Treatment:

-

Treat plant seedlings or cell cultures with this compound (e.g., 100 µM) for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Flash-freeze the samples in liquid nitrogen.

b. Protein Extraction and Quantification:

-

Grind the frozen tissue to a fine powder.

-

Extract total proteins using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a standard method.

c. Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a target MAPK (e.g., anti-p44/42 MAPK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the MAPK.

Mandatory Visualization

Signaling Pathway of this compound-Induced Plant Defense

Caption: this compound signaling cascade in plants.

Experimental Workflow: Callose Deposition Assay

Caption: Workflow for callose deposition analysis.

Logical Relationship: Downstream Defense Responses

Caption: Logical flow of defense response activation.

References

- 1. Leucine rich repeat-malectin receptor kinases IGP1/CORK1, IGP3 and IGP4 are required for arabidopsis immune responses triggered by β-1,4-D-Xylo-oligosaccharides from plant cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Plant species-specific recognition of long and short β-1,3-linked glucans is mediated by different receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Callose Deposition in Plant Leaves [agris.fao.org]

- 9. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Immunomodulatory Power of Beta-1,3-Glucan Oligosaccharides: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biological activities of beta-1,3-glucan oligosaccharides, detailing their mechanisms of action, quantitative effects on immune responses, and relevant experimental protocols.

Beta-1,3-glucan oligosaccharides, key structural components of the cell walls of fungi and yeast, are potent immunomodulators with significant potential in therapeutic applications, including oncology and infectious diseases. Their ability to activate innate immune cells and trigger a cascade of downstream signaling events has made them a subject of intense research. This technical guide provides a comprehensive overview of the biological activity of these oligosaccharides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanisms of Action: Dectin-1 Signaling

The primary receptor for beta-1,3-glucans on myeloid cells is Dectin-1, a C-type lectin receptor.[1] The binding of beta-1,3-glucan oligosaccharides to Dectin-1 initiates a complex signaling cascade, leading to a variety of cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines.[1][2]

The structure of the beta-glucan (B1580549), including its molecular weight, degree of branching, and conformation (e.g., triple helix), significantly influences its binding affinity to Dectin-1 and subsequent biological activity.[3][4] While linear beta-1,3-glucans can activate Dectin-1, the presence of beta-1,6 branches can enhance this interaction.[3] The minimal length for detectable binding to Dectin-1 has been reported to be a 10- or 11-mer of glucose.[5]

The Dectin-1 signaling pathway can be broadly categorized into Syk-dependent and Syk-independent pathways. The Syk-dependent pathway is considered the canonical pathway for most Dectin-1-mediated responses.

Quantitative Analysis of Biological Activities

The biological effects of beta-1,3-glucan oligosaccharides are dose-dependent and vary based on the specific oligosaccharide structure and the cell type being studied. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytokine Production Induced by Beta-Glucans

| Beta-Glucan Type | Cell Type | Cytokine | Concentration (µg/mL) | Cytokine Level (pg/mL or Fold Change) | Reference |

| Curdlan (linear β-1,3-glucan) | Human whole blood | IL-6 | 250 | ~2000 pg/mL | [6] |

| Curdlan (linear β-1,3-glucan) | Human whole blood | TNF-α | 250 | ~500 pg/mL | [6] |

| Baker's Yeast Glucan (β-1,3/1,6) | Human whole blood | IL-6 | 250 | ~1500 pg/mL | [6] |

| Baker's Yeast Glucan (β-1,3/1,6) | Human whole blood | TNF-α | 250 | ~400 pg/mL | [6] |

| Laminarin | RAW 264.7 macrophages | TNF-α | 1000 | Peak levels reached | [2] |

| Laminarin | RAW 264.7 macrophages | IL-6 | 500 | Not significantly increased | [7] |

| Zymosan | Myeloid Dendritic Cells | IL-6 | 12 | High secretion | [8] |

| Zymosan | Myeloid Dendritic Cells | IL-1β | 12 | High secretion | [8] |

| Zymosan | Myeloid Dendritic Cells | IL-10 | 12 | High secretion | [8] |

| Purified β-1,3-glucan | Myeloid Dendritic Cells | IL-6 | 12 | Comparable to Zymosan | [8] |

| Purified β-1,3-glucan | Myeloid Dendritic Cells | IL-1β | 12 | Comparable to Zymosan | [8] |

| Purified β-1,3-glucan | Myeloid Dendritic Cells | IL-10 | 12 | Comparable to Zymosan | [8] |

| Purified β-1,3/1,6-glucan | Myeloid Dendritic Cells | IL-6 | 12 | Low levels | [8] |

| Purified β-1,3/1,6-glucan | Myeloid Dendritic Cells | IL-1β | 12 | Comparable to Zymosan | [8] |

| Purified β-1,3/1,6-glucan | Myeloid Dendritic Cells | IL-10 | 12 | Comparable to Zymosan | [8] |

Table 2: Receptor Binding Affinity of Beta-Glucans to Dectin-1

| Beta-Glucan Ligand | Method | IC50 / Affinity | Reference |

| Linear oligo-β-(1,3)-glucans | Competitive Binding Assay | IC50 values vary from 2.6 mM to 2.2 pM depending on branching | [3] |

| 10- or 11-mer 1,3-linked glucose oligomers | Oligosaccharide Microarray | Minimum length for detectable binding | [5] |

Table 3: In Vivo Anti-Tumor Activity of Beta-1,3-Glucans in Murine Models

| Beta-Glucan | Tumor Model | Administration Route & Dose | Tumor Inhibition Rate / Outcome | Reference |

| (1→3)-β-d-Glucan (S. cerevisiae) | S180 sarcoma | Intragastric | Dose-dependent increase in tumor inhibition | [9] |

| Grifolan LE (branched β-1,3-glucan) | Sarcoma 180 (solid) | Intraperitoneal (100-200 µ g/mouse/day x 5) | Marked inhibitory activity | [10] |

| β-glucans (Lentinus edodes) | S-180 sarcoma | Intragastric, Intraperitoneal, Intratumoral | Tumor-suppressing ability | [11] |

| β-glucan (Ganoderma lucidum) | Lewis lung carcinoma | Oral | Inhibition of primary tumor metastasis | [12] |

Detailed Experimental Protocols

In Vitro Macrophage Activation and Cytokine Production Assay

This protocol outlines the stimulation of a macrophage cell line (e.g., RAW 264.7) with beta-1,3-glucan oligosaccharides and the subsequent measurement of cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

-

Beta-1,3-glucan oligosaccharides of interest

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Plate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM medium.

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.

-

Stimulation:

-

Prepare serial dilutions of the beta-1,3-glucan oligosaccharides in complete DMEM.

-

Remove the old medium from the cells and add 100 µL of the oligosaccharide solutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., LPS).

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatants.

-

ELISA: Perform the ELISA for the desired cytokine according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and a standard curve of the recombinant cytokine.

-

Adding a biotinylated detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

Reading the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Phagocytosis Assay using Flow Cytometry

This protocol describes a method to quantify the phagocytosis of fluorescently labeled particles (e.g., zymosan, a yeast cell wall preparation rich in beta-glucans) by macrophages.

Materials:

-

Macrophage cells (e.g., RAW 264.7 or bone marrow-derived macrophages)

-

Zymosan A from Saccharomyces cerevisiae

-

Fluorescein isothiocyanate (FITC) or other suitable fluorescent dye

-

Beta-1,3-glucan oligosaccharides for competition/inhibition studies (optional)

-

Trypan blue solution

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Labeling of Zymosan:

-

Resuspend zymosan in a carbonate-bicarbonate buffer (pH 9.5).

-

Add FITC to the zymosan suspension and incubate in the dark with gentle rocking.

-

Wash the labeled zymosan extensively with PBS to remove unbound dye.

-

Resuspend the FITC-labeled zymosan in PBS and determine the particle concentration.

-

-

Phagocytosis:

-

Seed macrophages in a multi-well plate and allow them to adhere.

-

(Optional) Pre-incubate the macrophages with different concentrations of beta-1,3-glucan oligosaccharides to assess their inhibitory effect on phagocytosis.

-

Add the FITC-labeled zymosan to the macrophages at a specific particle-to-cell ratio (e.g., 10:1).

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for phagocytosis. A control plate should be kept at 4°C to measure binding without internalization.

-

-

Quenching and Cell Preparation:

-

After incubation, add ice-cold trypan blue solution to each well to quench the fluorescence of non-internalized zymosan particles.

-

Gently scrape the cells, transfer them to FACS tubes, and wash with cold FACS buffer.

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).

-

Analyze the data to determine the percentage of cells that have phagocytosed the fluorescent particles and the mean fluorescence intensity (MFI), which corresponds to the amount of phagocytosed material per cell.

-

Conclusion and Future Directions

Beta-1,3-glucan oligosaccharides represent a promising class of immunomodulatory agents with diverse therapeutic potential. Their ability to activate innate immune responses through the Dectin-1 receptor provides a clear mechanism for their biological effects. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this field.

Future research should focus on further elucidating the structure-activity relationships of these oligosaccharides to design molecules with enhanced potency and specificity. Moreover, well-controlled clinical trials are needed to translate the promising preclinical findings into effective therapies for a range of diseases, from cancer to infectious and inflammatory conditions. The continued exploration of beta-1,3-glucan oligosaccharides holds the key to unlocking novel and effective immunotherapies.

References

- 1. Comparison of the potency of a variety of β-glucans to induce cytokine production in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Immunomodulatory Effect and Biological Significance of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligands for the beta-glucan receptor, Dectin-1, assigned using "designer" microarrays of oligosaccharide probes (neoglycolipids) generated from glucan polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunostimulatory Effect of Laminarin on RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-tumor effects of (1→3)-β-d-glucan from Saccharomyces cerevisiae in S180 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor activity of a beta-1,3-glucan obtained from liquid cultured mycelium of Grifola frondosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of tumor growth by β-glucans through promoting CD4+ T cell immunomodulation and neutrophil-killing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Laminaripentaose as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laminaripentaose, a β-1,3-glucan oligosaccharide, is recognized as a Pathogen-Associated Molecular Pattern (PAMP), representing a fundamental molecular signature of fungal pathogens. This recognition by host pattern recognition receptors (PRRs) on innate immune cells initiates a cascade of signaling events, culminating in a pro-inflammatory and anti-fungal immune response. This technical guide provides an in-depth overview of the core principles of this compound as a PAMP, including its molecular recognition, downstream signaling pathways, and the subsequent immunological outcomes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in immunology and drug discovery.

Molecular Recognition of this compound

This compound, as a constituent of larger β-glucans, is primarily recognized by the C-type lectin receptor, Dectin-1.[1][2][3][4] While direct binding affinity data for this compound is not extensively available in public literature, studies on laminarin, a polymer of β-1,3-glucan, provide valuable insights into the recognition process. The binding affinity of laminarin to Dectin-1 varies depending on its molecular weight and preparation.

Table 1: Binding Affinities of Laminarin Preparations to Dectin-1

| Laminarin Preparation (Molecular Weight) | Receptor | Apparent KD (µg/mL) |

| 4000 - 4840 Da | Human Dectin-1 | 0.205 - 0.998[1] |

| 4000 - 4840 Da | Mouse Dectin-1 | 0.162 - 1.170[1] |

| Larger Laminarin | Human Dectin-1 | Higher KD (lower affinity)[1] |

| Larger Laminarin | Mouse Dectin-1 | Higher KD (lower affinity)[1] |

Note: This data is for laminarin, a larger β-glucan polymer, and serves as a proxy for understanding the binding characteristics of its constituent oligosaccharides like this compound.

Other receptors, such as Toll-like receptor 2 (TLR2) and TLR6, can act in concert with Dectin-1 to modulate the immune response to β-glucans.[5]

Signaling Pathways Activated by this compound Recognition

Upon binding of this compound to Dectin-1, a series of intracellular signaling events are triggered. The primary pathway involves the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM)-like domain in the cytoplasmic tail of Dectin-1 by Src family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk).

Activated Syk initiates a cascade that culminates in the formation of the CARD9-Bcl10-MALT1 complex, which in turn activates the canonical NF-κB pathway and mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory genes.

A secondary, Syk-independent pathway involving Raf-1 has also been described, which can modulate the NF-κB response.

Immunological Outcomes of this compound Recognition

The activation of Dectin-1 signaling pathways by this compound leads to a range of innate immune responses critical for anti-fungal defense.

Table 2: Immunological Responses to β-Glucan Recognition

| Immune Response | Key Mediators | Cellular Outcome |

| Phagocytosis | Syk, Actin cytoskeleton | Engulfment and clearance of fungal pathogens. |

| Respiratory Burst | NADPH oxidase | Production of reactive oxygen species (ROS) to kill pathogens. |

| Cytokine & Chemokine Production | NF-κB, MAPKs | Secretion of TNF-α, IL-1β, IL-6, IL-10, IL-23, CXCL2, etc., to recruit and activate other immune cells.[1][6] |

| Inflammasome Activation | NLRP3 | Processing and secretion of mature IL-1β. |

| T-cell Polarization | IL-6, IL-23 | Differentiation of Th1 and Th17 cells, crucial for adaptive anti-fungal immunity.[1] |

The magnitude of these responses is often dose-dependent. While specific dose-response data for this compound is limited, studies with other β-glucans show a correlation between concentration and the level of cytokine production and ROS generation.[6]

Experimental Protocols

Dectin-1 Binding Assay (Isothermal Titration Calorimetry)

This protocol outlines the determination of binding affinity between this compound and recombinant Dectin-1 using Isothermal Titration Calorimetry (ITC).

Materials:

-

Recombinant Dectin-1 (extracellular domain)

-

This compound

-

ITC instrument

-

ITC buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a 10-50 µM solution of recombinant Dectin-1 in ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a 100-500 µM solution of this compound in the same ITC buffer and load it into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of 0.5-1 µL of the this compound solution, followed by 20-30 injections of 2-3 µL at 150-second intervals.

-

Record the heat changes upon each injection.

-

Analyze the data by integrating the heat pulses and fitting the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Dectin-1 Reporter Assay

This assay utilizes HEK-293 cells engineered to express Dectin-1 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter.

Materials:

-

HEK-Blue™ hDectin-1a cells (InvivoGen)[2]

-

HEK-Blue™ Null1-v cells (control)

-

This compound

-

HEK-Blue™ Detection medium (InvivoGen)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed HEK-Blue™ hDectin-1a and HEK-Blue™ Null1-v cells at a density of 5 x 104 cells/well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound (e.g., 0.1 to 100 µg/mL).

-

Remove the culture medium and add 180 µL of fresh medium to each well.

-

Add 20 µL of the this compound dilutions to the respective wells.

-

Incubate for 18-24 hours at 37°C in 5% CO2.

-

Add 20 µL of the cell supernatant to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.

-

Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm.

-

Calculate the fold induction of NF-κB activation relative to untreated cells.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of TNF-α production from macrophages in response to this compound stimulation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

This compound

-

LPS (positive control)

-

TNF-α ELISA kit

-

24-well plate

Procedure:

-

Seed macrophages at a density of 2.5 x 105 cells/well in a 24-well plate and allow them to adhere overnight.

-

Stimulate the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) or LPS (100 ng/mL) for 6-24 hours.

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength and determine the concentration of TNF-α from a standard curve.

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the production of extracellular ROS using a luminol-based chemiluminescence assay.

Materials:

-

Macrophage cell line or primary macrophages

-

This compound

-

PMA (phorbol 12-myristate 13-acetate; positive control)

-

Horseradish peroxidase (HRP)

-

White 96-well plate

-

Luminometer

Procedure:

-

Seed macrophages at a density of 1 x 105 cells/well in a white 96-well plate and incubate overnight.

-

Prepare a reaction cocktail containing luminol (e.g., 50 µM) and HRP (e.g., 20 U/mL) in HBSS.

-

Replace the culture medium with 100 µL of the reaction cocktail.

-

Place the plate in a luminometer and measure the baseline luminescence.

-

Inject 20 µL of this compound solution at various concentrations or PMA (100 nM) into the wells.

-

Immediately begin measuring the chemiluminescence kinetically over 60-90 minutes.

-

The data can be presented as the peak RLU (Relative Light Units) or the total RLU (area under the curve).

Conclusion

This compound is a potent PAMP that plays a crucial role in the initiation of the innate immune response to fungal pathogens. Its recognition by Dectin-1 triggers a well-defined signaling cascade leading to a variety of anti-fungal effector functions. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the immunomodulatory properties of this compound and its potential applications in the development of novel therapeutics and vaccine adjuvants. Further research is warranted to elucidate the precise quantitative aspects of this compound-receptor interactions and its in vivo efficacy.

References

- 1. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. invivogen.com [invivogen.com]

- 4. Structure of the fungal β-glucan-binding immune receptor dectin-1: Implications for function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rug.nl [rug.nl]

- 6. β-Glucans in particulate and solubilized forms elicit varied immunomodulatory and apoptosis effects in teleost macrophages in a dosedependent manner - PMC [pmc.ncbi.nlm.nih.gov]

Laminaripentaose: A Technical Guide to its Discovery, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laminaripentaose, a linear β-1,3-linked pentasaccharide of glucose, has emerged as a significant bioactive molecule with potent elicitor activities in plants and potential applications in immunology and antifungal therapies. This technical guide provides a comprehensive overview of the discovery, enzymatic production, purification, and detailed characterization of this compound. It includes structured data on its biological activities, detailed experimental protocols for its study, and visual representations of associated signaling pathways and workflows to support researchers and drug development professionals in harnessing its potential.

Discovery and Significance

This compound was identified as the smallest elicitor-active linear β-1,3-glucan structure capable of inducing defense responses in plants.[1][2][3][4] Derived from laminarin, a storage polysaccharide found in brown algae, this compound represents a minimal structural motif recognized by plant immune systems, triggering a cascade of defense mechanisms.[1][2][3][4] Its ability to stimulate innate immunity in plants, as well as its potential antifungal and immunomodulatory properties, makes it a molecule of high interest for agricultural and pharmaceutical research.

Physicochemical Properties and Structure

This compound is an oligosaccharide consisting of five glucose units linked by β-1,3-glycosidic bonds. Its structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₂O₂₆ | [5] |

| Molecular Weight | 828.7 g/mol | [5] |

| Structure | Linear chain of five β-1,3-linked D-glucose units | [5] |

| Solubility | Water soluble | [6] |

Further details on the NMR and MS characterization are provided in the Experimental Protocols section.

Biological Activity

The primary and most well-characterized biological activity of this compound is its role as an elicitor of plant defense responses. It also exhibits potential antifungal and immunomodulatory effects.

Elicitor of Plant Defense Responses

This compound is a potent inducer of Pattern-Triggered Immunity (PTI) in various plant species, including tobacco.[2][3] Its perception by plant cells leads to a series of rapid and downstream defense responses.

Key Defense Responses Induced by Laminarin/Laminaripentaose:

| Response | Description | Quantitative Data (for Laminarin) | References |

| Extracellular Alkalinization | A rapid increase in the pH of the extracellular medium. | 1.9-pH-units increase with 200 µg/mL laminarin. | [2][3] |

| Hydrogen Peroxide (H₂O₂) Burst | A transient release of reactive oxygen species. | Induced within minutes of treatment with 200 µg/mL laminarin. | [2][3] |

| Phenylalanine Ammonia-Lyase (PAL) Activity | Upregulation of a key enzyme in the phenylpropanoid pathway, leading to the synthesis of defense compounds. | Half-maximal stimulation at 50 µg/mL laminarin. This compound is a potent elicitor of PAL activity. | [2][7] |

| Salicylic (B10762653) Acid (SA) Accumulation | Increased levels of the key defense hormone salicylic acid. | Detectable increase at laminarin doses >10 µg/mL. | [2] |

| Pathogenesis-Related (PR) Protein Accumulation | Induction of antimicrobial proteins. | Accumulation within 48 hours of infiltration with 200 µg/mL laminarin. | [2][3] |

Antifungal Activity

Enzymes that release this compound have demonstrated antifungal activity against pathogens like Candida albicans.[8][9] While direct quantitative data for this compound is limited, the activity of these enzymes suggests a role for this compound in fungal growth inhibition.

| Organism | Effect | Concentration | References |

| Candida albicans | Growth inhibition by a this compound-releasing enzyme. | ~80% inhibition at 0.1 mg/mL (~1.8 µM) of the enzyme. | [8][9] |

Immunomodulatory Potential

β-glucans, including laminarin and its oligosaccharides, are known to interact with immune cells.[6] While specific data for this compound is still emerging, studies on related compounds suggest a potential to modulate cytokine production in macrophages.

Experimental Protocols

This section provides detailed methodologies for the production, purification, and characterization of this compound, as well as for assessing its biological activity.

Production and Purification of this compound

This compound is typically produced by the enzymatic hydrolysis of laminarin, a commercially available β-1,3-glucan.

Protocol: Enzymatic Production and Purification of this compound

-

Enzymatic Hydrolysis:

-

Dissolve laminarin in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Add a this compound-producing β-1,3-glucanase (e.g., from Streptomyces matensis or a recombinant source). The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.[10]

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a predetermined time (e.g., 2-24 hours), with gentle agitation.

-

Monitor the hydrolysis products periodically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Centrifuge the reaction mixture to remove any insoluble material.

-

-

Purification by Size-Exclusion Chromatography (SEC):

-

Concentrate the supernatant from the hydrolysis reaction.

-

Load the concentrated sample onto a pre-equilibrated size-exclusion chromatography column (e.g., Bio-Gel P-2 or Sephadex G-25) suitable for separating small oligosaccharides.[5][11]

-

Elute the column with deionized water or a volatile buffer (e.g., ammonium (B1175870) bicarbonate) at a constant flow rate.

-

Collect fractions and monitor the elution profile using a refractive index (RI) detector or by analyzing fractions for carbohydrate content (e.g., phenol-sulfuric acid assay).

-

Pool the fractions containing pure this compound, as determined by HPLC or TLC analysis.

-

Lyophilize the pooled fractions to obtain pure this compound powder.

-

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in deuterium (B1214612) oxide (D₂O).

-

Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS):

-

Analyze the purified this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that confirm the sequence and linkage of the glucose units. The fragmentation of oligosaccharides typically involves glycosidic bond cleavages (Y- and B-ions) and cross-ring cleavages (X- and A-ions).[4][14][15][16]

Biological Activity Assays

Plant Defense Elicitor Assays:

-

Hydrogen Peroxide (H₂O₂) Burst Assay:

-

Phenylalanine Ammonia-Lyase (PAL) Activity Assay:

-

Treat plant cell cultures or leaf discs with various concentrations of this compound.

-

After a specific incubation period (e.g., 24 hours), harvest the cells and extract the proteins.

-

Measure PAL activity by spectrophotometrically monitoring the conversion of L-phenylalanine to trans-cinnamic acid at 290 nm.[19][20]

-

Antifungal Susceptibility Assay:

-

Broth Microdilution Assay:

-

Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans).

-

In a 96-well plate, prepare serial dilutions of this compound in a suitable growth medium.

-

Add the fungal inoculum to each well.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits fungal growth.[21][22]

-

Immunomodulatory Assay:

-

Cytokine Production in Macrophages:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Treat the cells with different concentrations of this compound, with or without a co-stimulant like lipopolysaccharide (LPS).

-

After a 24-hour incubation, collect the cell culture supernatants.

-

Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits.[7][23][24][25]

-

Signaling Pathways

Plant Defense Signaling

The perception of β-1,3-glucan oligosaccharides like this compound at the plant cell surface by pattern recognition receptors (PRRs) initiates a signaling cascade.[26][27][28] While the specific receptor for this compound is still under investigation, it is known to trigger several early signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant species-specific recognition of long and short β-1,3-linked glucans is mediated by different receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linear β-1,3 Glucans Are Elicitors of Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the structural heterogeneity of laminarin by electrospray-ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Properties and Health-Promoting Functions of Laminarin: A Comprehensive Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAR1 suppresses inflammatory response in LPS-induced RAW 264.7 macrophages and human primary peripheral blood mononuclear cells via the SIRT1/PGC-1α/PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Anti-Fungal d-Laminaripentaose-Releasing Endo-β-1,3-glucanase with a RICIN-like Domain from Cellulosimicrobium funkei HY-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Anti-Fungal d-Laminaripentaose-Releasing Endo-β-1,3-glucanase with a RICIN-like Domain from Cellulosimicrobium funkei HY-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-1,3 Glucan Sulfate, but Not β-1,3 Glucan, Induces the Salicylic Acid Signaling Pathway in Tobacco and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction and separation of polysaccharides from Laminaria japonica by size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Table 3 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

- 14. uab.edu [uab.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Quantification of hydrogen peroxide in plant tissues using Amplex Red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydrogen peroxide detoxifying enzymes show different activity patterns in host and non-host plant interactions with Magnaporthe oryzae Triticum pathotype - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tyrosine and Phenylalanine Ammonia Lyase Activities during Shoot Initiation in Tobacco Callus Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 27. Innate sensing of β-glucans in plants: insights into the role of host β-glucanases and fungal cell surface glycans in plant-fungal interactions - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]

- 28. Emerging Roles of β-Glucanases in Plant Development and Adaptative Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Laminaripentaose in Plant Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend themselves against a myriad of potential pathogens. This system relies on the recognition of conserved microbial molecules, known as Pathogen-Associated Molecular Patterns (PAMPs), by cell surface-localized Pattern Recognition Receptors (PRRs). This recognition event initiates a cascade of downstream signaling events collectively termed PAMP-Triggered Immunity (PTI), which culminates in the activation of various defense responses.

Laminaripentaose, a linear β-1,3-glucan oligosaccharide, has been identified as a potent elicitor of plant defense responses. As a constituent of the cell walls of various fungi and oomycetes, it serves as a key PAMP, alerting the plant to the presence of a potential threat. This technical guide provides an in-depth overview of the role of this compound in plant innate immunity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

This compound as a PAMP

This compound is the shortest linear β-1,3-glucan oligosaccharide that demonstrates elicitor activity in plants such as tobacco.[1] Its perception triggers a suite of defense responses characteristic of PTI.

Quantitative Data on this compound-Induced Defense Responses

The elicitor activity of this compound has been quantified through various assays. A key indicator of its potency is the induction of Phenylalanine Ammonia-Lyase (PAL) activity, a crucial enzyme in the phenylpropanoid pathway which produces antimicrobial compounds.

| Oligosaccharide | Concentration (µg/mL) | PAL Activity (% of maximum) |

| Laminaribiose | 100 | ~0 |

| Laminaritriose | 100 | ~10 |

| Laminaritetraose | 100 | ~40 |

| This compound | 100 | ~100 |

| Laminarihexaose (B104634) | 100 | ~100 |

| Laminariheptaose | 100 | ~100 |

Data adapted from Klarzynski et al. (2000). The data shows the relative PAL-inducing activity of different laminarin oligomers in tobacco cell suspensions.

Downstream Defense Responses Induced by this compound

The recognition of this compound initiates a signaling cascade leading to a variety of physiological and biochemical changes in the plant, aimed at restricting pathogen growth and proliferation.

-

Reactive Oxygen Species (ROS) Burst: One of the earliest responses is a rapid and transient production of ROS, primarily hydrogen peroxide (H₂O₂), in the apoplast.[1] This "oxidative burst" has direct antimicrobial effects and also acts as a secondary signal to activate further defense responses.

-

Extracellular Alkalinization: The perception of this compound leads to an increase in the pH of the extracellular space.[1]

-

Activation of Defense-Related Enzymes: Besides PAL, other defense-related enzymes such as lipoxygenase (LOX) are also activated.[1] LOX is involved in the biosynthesis of jasmonic acid, a key hormone in plant defense signaling.

-

Salicylic (B10762653) Acid (SA) Accumulation: this compound treatment leads to the accumulation of salicylic acid, another critical phytohormone that plays a central role in systemic acquired resistance (SAR).[1]

-

Pathogenesis-Related (PR) Protein Expression: The expression of various PR proteins, which have antimicrobial activities, is induced following this compound perception.[1][2]

-

Callose Deposition: As a physical barrier to pathogen penetration, callose, a β-1,3-glucan polymer, is deposited at the site of attempted infection.

Signaling Pathway of this compound Perception

While the complete signaling pathway for this compound is still under investigation, it is understood to follow the general framework of PAMP-triggered immunity. The specific receptor for this compound has not yet been definitively identified, but research on the related laminarihexaose suggests that a LysM-receptor-like kinase, such as CERK1, may act as a co-receptor in a larger perception complex.

Experimental Protocols

Preparation of this compound Solution

This compound can be sourced from specialized chemical suppliers.[3] To prepare a stock solution, dissolve the powder in sterile, deionized water to a concentration of 1 mg/mL. This stock solution can be further diluted to the desired working concentration for experiments.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from established methods for determining PAL activity in plant extracts.[4][5]

1. Protein Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 14 mM β-mercaptoethanol). d. Centrifuge the homogenate at 4°C to pellet cell debris. e. Collect the supernatant containing the crude protein extract.

2. Enzyme Assay: a. Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.8) and L-phenylalanine as the substrate. b. Add the crude protein extract to initiate the reaction. c. Incubate the reaction mixture at a controlled temperature (e.g., 37°C). d. Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time using a spectrophotometer. e. PAL activity is calculated based on the rate of change in absorbance.

Lipoxygenase (LOX) Activity Assay

This protocol is based on the spectrophotometric determination of the formation of conjugated dienes from linoleic acid.[6]

1. Protein Extraction: a. Follow the same procedure as for the PAL activity assay to obtain a crude protein extract.

2. Enzyme Assay: a. Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) and linoleic acid as the substrate. b. Add the crude protein extract to start the reaction. c. Measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides. d. LOX activity is calculated based on the rate of absorbance change.

Salicylic Acid (SA) Quantification

SA levels can be quantified using High-Performance Liquid Chromatography (HPLC).[7][8][9]

1. Extraction: a. Homogenize frozen plant tissue in a methanol-based extraction solvent. b. Centrifuge to pellet debris and collect the supernatant. c. The extract can be partitioned against an organic solvent (e.g., ethyl acetate/cyclopentane/isopropanol) to separate free SA. d. For total SA (including conjugated forms), the aqueous phase can be subjected to acid hydrolysis before partitioning.

2. HPLC Analysis: a. Resuspend the dried extract in the mobile phase. b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. c. Detect SA using a fluorescence detector (excitation ~305 nm, emission ~410 nm). d. Quantify SA levels by comparing the peak area to a standard curve of known SA concentrations.

Pathogenesis-Related (PR) Protein Analysis

The induction of PR proteins can be analyzed by various methods, including gel electrophoresis and immunoblotting.[10][11][12][13]

1. Protein Extraction: a. Extract total protein from plant tissue using a suitable extraction buffer.

2. SDS-PAGE and Immunoblotting: a. Separate the extracted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF). c. Probe the membrane with specific antibodies raised against the PR protein of interest (e.g., PR-1, PR-2). d. Detect the antibody-protein complex using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate. e. The intensity of the resulting bands provides a semi-quantitative measure of PR protein accumulation.

Conclusion

This compound is a significant PAMP that plays a crucial role in activating the innate immune system of plants. Its recognition triggers a cascade of defense responses that are fundamental to plant survival in the face of microbial threats. A thorough understanding of the mechanisms underlying this compound perception and signaling is essential for the development of novel strategies to enhance plant disease resistance, with potential applications in agriculture and the development of new plant-derived pharmaceuticals. Further research is needed to definitively identify the receptor(s) for this compound and to fully elucidate the intricacies of its signaling pathway.

References

- 1. Linear β-1,3 Glucans Are Elicitors of Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant pathogenesis-related proteins: molecular mechanisms of gene expression and protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Oligosaccharide | Megazyme [megazyme.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sunlongbiotech.com [sunlongbiotech.com]

- 7. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylic acid quantification [bio-protocol.org]

- 9. Salicylic acid (SA) extraction protocol - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]

- 10. Protocols for Preparation of Plant Protein Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. info.gbiosciences.com [info.gbiosciences.com]

The Elusive Presence of Laminaripentaose in Algae: A Technical Guide to its Origin, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaripentaose, a β-1,3-linked glucan pentasaccharide, is a molecule of significant interest for its potential immunomodulatory and therapeutic properties. While its parent polysaccharide, laminarin, is a well-documented storage carbohydrate in brown algae (Phaeophyceae), the natural occurrence of free this compound within these organisms is not well-established and is likely negligible. This technical guide provides a comprehensive overview of this compound, focusing on its origin from algal laminarin, methodologies for its preparation and quantification, and an exploration of its putative biological activities through known signaling pathways. The information presented is intended to serve as a foundational resource for researchers in phycology, immunology, and pharmacology.

Natural Occurrence: From Laminarin Precursor to Oligosaccharide

Current scientific literature does not provide evidence for the significant natural occurrence of free this compound in algae. Instead, this compound is primarily considered a derivative of laminarin, the primary storage β-glucan in brown seaweeds. Laminarin is a heterogeneous polysaccharide composed of β-1,3-glucan chains with some β-1,6-branches. The concentration of laminarin in brown algae is highly variable, depending on the species, season, and environmental conditions, ranging from 0.03% to as high as 30% of the dry weight[1].

This compound is obtained through the depolymerization of laminarin via enzymatic or acid hydrolysis. This process breaks down the long polysaccharide chains into smaller oligosaccharides of varying lengths, including this compound. Therefore, the "natural occurrence" of this compound is more accurately described as its potential for production from a readily available natural precursor.

Quantitative Data on Laminarin Content in Brown Algae

The following table summarizes the laminarin content found in various species of brown algae, which are the primary sources for producing this compound.

| Algal Species | Laminarin Content (% of Dry Weight) | Reference(s) |

| Laminaria digitata | Up to 51% | [2][3][4] |

| Saccharina latissima | 22.6% - 37% | [2][3][4] |

| Laminaria hyperborea | Variable, generally lower than L. digitata | [3] |

| Ascophyllum nodosum | Low, specific values not consistently reported | [1] |

| Fucus spiralis | Low, specific values not consistently reported | [1] |

| Fucus vesiculosus | Low, specific values not consistently reported | [1] |

| Fucus serratus | Low, specific values not consistently reported | [1] |

| Himanthalia elongata | Low, specific values not consistently reported | [1] |

| Pelvetia canaliculata | Low, specific values not consistently reported | [1] |

| Halidrys siliquosa | Not detected | [1] |

Experimental Protocols

Extraction and Purification of Laminarin from Brown Algae

This protocol describes a general method for the extraction and purification of laminarin from brown algae, which is the essential first step before the generation of this compound.

1. Pre-treatment of Algal Biomass:

- Harvest fresh brown algae (e.g., Laminaria digitata).

- Wash the biomass thoroughly with fresh water to remove salts, sand, and epiphytes.

- Dry the algal material at 60°C until a constant weight is achieved.

- Grind the dried algae into a fine powder.

2. Extraction:

- Suspend the algal powder in dilute hydrochloric acid (e.g., 0.1 M HCl) at a solid-to-liquid ratio of 1:20 (w/v).

- Heat the suspension at 70-80°C for 2-4 hours with constant stirring. This acidic condition helps to hydrolyze other polysaccharides and facilitates the release of laminarin.

- Cool the mixture and centrifuge at 5000 x g for 20 minutes to pellet the solid residue.

- Collect the supernatant containing the crude laminarin extract.

3. Purification:

- Neutralize the supernatant with sodium carbonate.

- Add ethanol (B145695) to the supernatant to a final concentration of 80% (v/v) to precipitate the laminarin.

- Allow the precipitation to occur overnight at 4°C.

- Collect the laminarin precipitate by centrifugation at 5000 x g for 20 minutes.

- Wash the pellet with 95% ethanol to remove residual impurities.

- Lyophilize the purified laminarin to obtain a dry powder.

Enzymatic Production of this compound from Laminarin

This protocol outlines the enzymatic hydrolysis of purified laminarin to produce a mixture of laminarioligosaccharides, including this compound.

1. Enzyme Selection:

- Utilize a specific endo-β-1,3-glucanase that is known to produce this compound as a major product.

2. Hydrolysis Reaction:

- Dissolve the purified laminarin in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0) to a final concentration of 1-2% (w/v).

- Pre-incubate the laminarin solution at the optimal temperature for the chosen enzyme (e.g., 40-50°C).

- Add the endo-β-1,3-glucanase to the laminarin solution at a predetermined enzyme-to-substrate ratio.

- Incubate the reaction mixture for a specific duration (e.g., 2-24 hours), which can be optimized to maximize the yield of this compound.

- Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.

3. Purification of this compound:

- Filter the reaction mixture through a 0.22 µm membrane.

- Fractionate the resulting oligosaccharide mixture using size-exclusion chromatography (SEC) or gel filtration chromatography (e.g., using a Bio-Gel P-2 column).

- Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPAEC-PAD).

- Pool the fractions containing pure this compound and lyophilize.

Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol provides a detailed method for the quantitative analysis of this compound.

1. Instrumentation:

- A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold electrode.

- A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA100 or PA200).

2. Reagents and Standards:

- Deionized water (18.2 MΩ·cm).

- Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution.